molecular formula C12H15BrN2O3 B1389872 4-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide CAS No. 1138442-91-7

4-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide

Cat. No.: B1389872
CAS No.: 1138442-91-7
M. Wt: 315.16 g/mol
InChI Key: AKLVWHHLJIPMTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminobenzamide and 2-bromoacetyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, resulting in changes to its functional groups and overall structure.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction, respectively.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis reactions produce carboxylic acids and amines.

Scientific Research Applications

4-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and amide group play crucial roles in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Chloroacetyl)amino]-N-(2-methoxyethyl)-benzamide
  • 4-[(2-Fluoroacetyl)amino]-N-(2-methoxyethyl)-benzamide
  • 4-[(2-Iodoacetyl)amino]-N-(2-methoxyethyl)-benzamide

Comparison

Compared to its similar compounds, 4-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in drug discovery and targeted therapy.

Properties

IUPAC Name

4-[(2-bromoacetyl)amino]-N-(2-methoxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3/c1-18-7-6-14-12(17)9-2-4-10(5-3-9)15-11(16)8-13/h2-5H,6-8H2,1H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLVWHHLJIPMTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide
Reactant of Route 2
Reactant of Route 2
4-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide
Reactant of Route 3
Reactant of Route 3
4-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide
Reactant of Route 4
Reactant of Route 4
4-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide
Reactant of Route 5
4-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide
Reactant of Route 6
Reactant of Route 6
4-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.